2-Chloro-7-iodoquinazoline
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-chloro-7-iodoquinazoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClIN2/c9-8-11-4-5-1-2-6(10)3-7(5)12-8/h1-4H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OACROEMKWMRRHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CN=C(N=C2C=C1I)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClIN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.49 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Quinazoline-Based Building Blocks: A Privileged Scaffold in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The quinazoline nucleus, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyrimidine ring, stands as one of the most significant and versatile scaffolds in medicinal chemistry.[1][2][3] Its derivatives are foundational to numerous natural alkaloids, synthetic pharmaceuticals, and clinically approved drugs, demonstrating a remarkable breadth of pharmacological activities.[1][4][5] This guide provides a comprehensive technical overview of quinazoline-based building blocks, intended for professionals in drug discovery and development. We will explore the core synthetic methodologies, delve into the critical structure-activity relationships that govern biological efficacy, and survey the vast therapeutic landscape of these compounds, with a particular focus on their roles as anticancer and antimicrobial agents. The discussion is grounded in field-proven insights, explaining the causal relationships behind experimental choices and providing actionable protocols to empower researchers in their quest to develop novel therapeutics.
The Quinazoline Core: A Foundation of Therapeutic Versatility
The quinazoline scaffold is considered a "privileged structure" in drug discovery. This designation stems from its ability to interact with a wide array of biological targets with high affinity, leading to a diverse range of therapeutic effects.[5] These activities include anticancer, antimicrobial, anti-inflammatory, anticonvulsant, antihypertensive, and antiviral properties, among others.[6][7][8] The structural rigidity of the fused ring system, combined with the hydrogen bonding capabilities of its nitrogen atoms, provides an ideal framework for designing targeted inhibitors. Furthermore, the multiple substitution points on the quinazoline ring allow for fine-tuning of the molecule's steric, electronic, and pharmacokinetic properties, enabling chemists to optimize potency, selectivity, and drug-like characteristics.
The first quinazoline alkaloid to be identified was Vasicine, isolated from the plant Adhatoda vasica, which demonstrated the natural precedent for this scaffold's bioactivity.[1] Since then, synthetic exploration has led to the development of numerous blockbuster drugs, solidifying the quinazoline core as a cornerstone of modern pharmaceutical research.
Synthetic Strategies for Quinazoline Scaffolds
The construction of the quinazoline core is a well-established area of organic synthesis, with both classical and modern methodologies available to researchers. The choice of synthetic route is often dictated by the desired substitution pattern, scalability, and considerations for green chemistry.
Classical Synthetic Routes
Traditional methods often involve the condensation of anthranilic acid derivatives with various one-carbon sources.
-
Niementowski Synthesis: This reaction involves the condensation of anthranilic acid with formamides to yield 4(3H)-quinazolinones.[3] While historically significant, it often requires high temperatures.
-
Grimmel, Guinther, and Morgan's Synthesis: This approach utilizes ortho-amino benzoic acids, an amine, and phosphorous trichloride to produce disubstituted 3,4-dihydro-4-oxoquinazolines.[3]
-
From 2-Aminobenzonitriles: These precursors can be cyclized with various electrophiles to form the quinazoline ring, offering a versatile entry point to different derivatives.
Modern and Green Synthetic Approaches
Recent advancements have focused on improving reaction efficiency, reducing waste, and simplifying procedures.
-
Multicomponent Reactions (MCRs): MCRs are highly efficient processes where three or more reactants combine in a single pot to form the product, which incorporates all or most of the starting materials.[4][7] This approach is atom-economical and allows for the rapid generation of diverse quinazoline libraries.[4]
-
Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times from hours to minutes, often leading to higher yields and cleaner product profiles compared to conventional heating.[4]
-
Catalytic Methods: Various catalysts, including Lewis acids, transition metals, and even organocatalysts, have been employed to facilitate quinazoline synthesis under milder conditions.[8][9] For instance, ceric ammonium nitrate/tert-butylhydroperoxide (CAN/TBHP) has been shown to be an efficient system for the synthesis of quinazolines from benzylamines and 2-aminobenzophenones.[8]
-
Green Solvents: The use of ionic liquids and solvent-free conditions represents a significant step towards environmentally benign synthesis, reducing the reliance on volatile and often toxic organic solvents.[4][7]
Below is a generalized workflow for the synthesis of quinazoline derivatives, highlighting key precursor types.
Caption: Inhibition of the EGFR signaling pathway by quinazoline-based drugs.
Antimicrobial Agents: A Scaffold to Combat Resistance
With the rise of antibiotic resistance, there is an urgent need for new antimicrobial agents with novel mechanisms of action. Q[10]uinazoline derivatives have emerged as a promising class of compounds with broad-spectrum activity against bacteria and fungi.
[8][10]* Mechanism of Action: Some quinazolinone derivatives have been reported to act as DNA gyrase inhibitors. D[11][12]NA gyrase is a bacterial enzyme essential for DNA replication, and its inhibition leads to cell death. T[11]his provides a different mechanism from many existing antibiotic classes.
-
Activity Spectrum: Studies have demonstrated the efficacy of quinazoline hybrids against multidrug-resistant (MDR) strains, including Methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis. T[10]he fusion of the quinazoline core with other antimicrobial pharmacophores, such as benzimidazoles, has led to potent hybrid molecules.
[10]### 5. Experimental Protocol: Synthesis of a 2-Phenyl-4(3H)-Quinazolinone
This protocol describes a standard, reliable method for synthesizing a common quinazolinone building block, adapted from established literature procedures.
Objective: To synthesize 2-phenyl-4(3H)-quinazolinone from 2-aminobenzamide and benzaldehyde.
Materials:
-
2-Aminobenzamide (1.0 mmol)
-
Benzaldehyde (1.1 mmol)
-
N,N-Dimethylformamide (DMF) (5 mL)
-
Potassium persulfate (K₂S₂O₈) (2.0 mmol)
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a 25 mL round-bottom flask, add 2-aminobenzamide (1.0 mmol) and benzaldehyde (1.1 mmol).
-
Solvent Addition: Add 5 mL of DMF to the flask and stir the mixture at room temperature to dissolve the solids.
-
Initiation: Add potassium persulfate (K₂S₂O₈) (2.0 mmol) to the reaction mixture.
-
Heating: Place the flask in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously for 4-6 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the eluent.
-
Work-up: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Pour the reaction mixture into 50 mL of ice-cold water.
-
Extraction: Extract the aqueous mixture three times with ethyl acetate (3 x 25 mL).
-
Washing: Combine the organic layers and wash with brine (2 x 20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude solid by column chromatography on silica gel, eluting with a hexane-ethyl acetate gradient to afford the pure 2-phenyl-4(3H)-quinazolinone.
-
Characterization: Confirm the structure and purity of the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry).
Conclusion and Future Outlook
The quinazoline scaffold has unequivocally proven its value in medicinal chemistry, transitioning from a naturally occurring curiosity to the core of multiple life-saving therapies. Its synthetic tractability and rich SAR have enabled the development of highly potent and selective agents, particularly in oncology.
The future of quinazoline chemistry remains bright. Key areas of ongoing research include:
-
Overcoming Drug Resistance: Designing next-generation inhibitors that are active against mutant forms of kinases that confer resistance to current therapies.
-
Multi-Target Agents: Developing quinazoline hybrids that can simultaneously modulate multiple targets, a promising strategy for complex diseases like cancer and infections. *[13] Expanding Therapeutic Applications: Exploring the full potential of quinazolines in other areas, such as neurodegenerative diseases and metabolic disorders.
-
Green Chemistry: Continuing to develop more sustainable and efficient synthetic routes to minimize the environmental impact of drug manufacturing.
[4]As our understanding of disease biology deepens, the privileged quinazoline scaffold will undoubtedly continue to serve as a foundational building block for the next generation of innovative medicines.
References
- Sharma, S., et al. (2020). Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. The Open Medicinal Chemistry Journal.
- Al-Suwaidan, I. A., et al. (2018). An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. Bioorganic & Medicinal Chemistry.
-
Eldesouky, H. E., et al. (2021). Synthesis and evaluation of new quinazoline-benzimidazole hybrids as potent anti-microbial agents against multidrug resistant Staphylococcus aureus and Mycobacterium tuberculosis. Bioorganic & Medicinal Chemistry. [Link]
-
Khan, I., & Ibrar, A. (2023). Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Hilaris Publisher. [Link]
-
Prashant, P., et al. (2020). Recent advances in the pharmacological diversification of quinazoline/quinazolinone hybrids. RSC Advances. [Link]
- Yadav, M., et al. (2024). Quinazoline-Based Dual Inhibitors of EGFR And VEGFR as Potential Antiproliferative Agents - A Review. Journal of Drug Delivery and Therapeutics.
-
Ahmad, I., et al. (2021). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. Molecules. [Link]
-
El-Naggar, A. M., et al. (2022). New Quinazolin-4(3H)-one Derivatives Incorporating Hydrazone and Pyrazole Scaffolds as Antimicrobial Agents Targeting DNA Gyraze Enzyme. Molecules. [Link]
-
Owa, T., et al. (2001). Structure-activity relationships of quinazoline derivatives: dual-acting compounds with inhibitory activities toward both TNF-alpha production and T cell proliferation. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Mirgany, M. R. M., et al. (2022). Study of the anticancer effect of new quinazolinone hydrazine derivatives as receptor tyrosine kinase inhibitors. Frontiers in Chemistry. [Link]
-
Saini, S., et al. (2011). Synthesis and Evaluation of Quinazoline Derivative as Antimicrobial and Surface Active Agent. Asian Journal of Chemistry. [Link]
- Sharma, S., et al. (2020). Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review.
-
Pop, O., et al. (2024). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). Molecules. [Link]
-
Faisal, M., & Saeed, A. (2021). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers in Chemistry. [Link]
-
Various Authors. (2021). Pharmacological importance of quinazoline-based drugs. ResearchGate. [Link]
-
Unknown Author. (n.d.). Synthesis of Novel Quinazoline Derivatives as Antimicrobial Agents. Academia.edu. [Link]
-
Maltsev, A. S., et al. (2022). Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae. Journal of Microbiology, Epidemiology and Immunobiology. [Link]
-
Khanye, S. D., & Mphahlele, M. J. (2020). A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides. Molecules. [Link]
- Priyanka, et al. (2025). Recent Advances in Quinazoline Derivatives: Synthesis, Biological Activities, and Therapeutic Potential. International Journal of Medical and Pharmaceutical Research.
- Patan, A., et al. (2024). A review on quinazoline containing compounds: Molecular docking and pharmacological activites. Annals of Phytomedicine.
-
S.S, J., et al. (2022). The Medicinal Functionality of Quinazolines. Journal of Pharmaceutical Negative Results. [Link]
-
Priyanka, et al. (2025). Recent Advances in Quinazoline Derivatives: Synthesis, Biological Activities, and Therapeutic Potential. Acta Scientific Pharmaceutical Sciences. [Link]
- Ghorbani, F., et al. (2023). Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. Results in Chemistry.
-
Borah, P. P., & Chowhan, L. R. (2022). Recent advances and prospects in the organocatalytic synthesis of quinazolinones. Frontiers in Chemistry. [Link]
-
Auti, P. S., & George, G. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Molecules. [Link]
-
Pop, O., et al. (2023). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Pharmaceuticals. [Link]
-
El-Sayed, N. F., et al. (2023). Structure Activity Relationship and Molecular Docking of Some Quinazolines Bearing Sulfamerazine Moiety as New 3CLpro, cPLA2, sPLA2 Inhibitors. Molecules. [Link]
- Kumar, R., et al. (2021). Chemistry and activity of quinazoline moiety: A systematic review study. GSC Biological and Pharmaceutical Sciences.
-
Kumar, A., et al. (2021). Structure activity relationship (SAR) of new 2-aryl/heteroaryl quinazoline derivatives. ResearchGate. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. pnrjournal.com [pnrjournal.com]
- 3. Chemistry and activity of quinazoline moiety: A systematic review study - Int J Pharm Chem Anal [ijpca.org]
- 4. Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review [openmedicinalchemistryjournal.com]
- 5. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances [frontiersin.org]
- 9. Frontiers | Recent advances and prospects in the organocatalytic synthesis of quinazolinones [frontiersin.org]
- 10. Synthesis and evaluation of new quinazoline-benzimidazole hybrids as potent anti-microbial agents against multidrug resistant Staphylococcus aureus and Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. New Quinazolin-4(3H)-one Derivatives Incorporating Hydrazone and Pyrazole Scaffolds as Antimicrobial Agents Targeting DNA Gyraze Enzyme | MDPI [mdpi.com]
- 12. Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae - Samotrueva - Pharmacy & Pharmacology [journals.eco-vector.com]
- 13. Recent advances in the pharmacological diversification of quinazoline/quinazolinone hybrids - PMC [pmc.ncbi.nlm.nih.gov]
Reactivity profile of C2-chloro vs C7-iodo positions in quinazolines
Title: Chemoselective Functionalization of Quinazolines: Navigating the C2-Chloro vs. C7-Iodo Reactivity Landscape
Executive Summary
The quinazoline scaffold represents a privileged structure in medicinal chemistry, serving as the core for blockbuster kinase inhibitors like Gefitinib and Erlotinib. The strategic differentiation between the C2-chloro and C7-iodo positions is a critical competency for synthetic chemists. This guide delineates the electronic and steric factors governing these positions, establishing a self-validating logic for orthogonal functionalization: exploiting the C2 position for Nucleophilic Aromatic Substitution (
The Electronic Landscape: Pyrimidine vs. Benzenoid
To master the reactivity profile, one must first understand the electronic distribution that distinguishes the C2 and C7 vectors.
-
C2-Position (The Electrophile): Located between the two nitrogen atoms (N1 and N3) of the pyrimidine ring, C2 is significantly electron-deficient. The inductive withdrawal ($ -I $) and mesomeric effects of the imine-like nitrogens make C2 highly susceptible to nucleophilic attack. However, it is generally less reactive than the C4 position. If C4 is already substituted (common in drug scaffolds), C2 becomes the primary site for
. -
C7-Position (The Lipophile): Situated on the benzenoid ring, C7 is electronically distinct. It is not sufficiently electron-deficient to undergo
under standard conditions (unless activated by strong electron-withdrawing groups like ). However, the presence of an Iodine atom at C7 creates a weak bond (Bond Dissociation Energy 65 kcal/mol), making it an ideal candidate for rapid oxidative addition by transition metals (Pd, Ni).
Visualization: Reactivity Heatmap
Caption: Figure 1. Divergent reactivity profiles of the C2 and C7 positions driven by electronic ring environments.
The C7-Iodo Vector: Metal-Catalyzed Precision
The C7-iodo bond is the "soft" handle. Its reactivity is governed by the rate of oxidative addition to a Pd(0) species.
-
Selectivity Principle: The rate of oxidative addition follows the bond strength:
. -
Implication: A Palladium catalyst will insert into the C7-I bond orders of magnitude faster than the C2-Cl bond. This allows for chemoselective Suzuki, Sonogashira, or Buchwald-Hartwig couplings at C7 without disturbing the C2-Cl functionality.
-
Catalyst Choice: Standard Pd(0) sources like
or are effective. Ligand choice is flexible, but bulky phosphines are rarely needed due to the high reactivity of the iodide.
The C2-Chloro Vector: Dominance
The C2-chloro bond is the "hard" handle. Its reactivity is driven by the LUMO energy of the pyrimidine ring.
-
Mechanism: Addition-Elimination. The nucleophile attacks C2, forming a Meisenheimer-like intermediate stabilized by the ring nitrogens, followed by the expulsion of chloride.
-
Conditions: Requires a nucleophile (amine, alkoxide) and often a base (DIPEA,
) or heat. -
Acid Catalysis: For less reactive amines, mild acid catalysis (e.g., TFA or HCl in dioxane) can protonate N3, lowering the LUMO and significantly accelerating the reaction.
-
Competition: While C2-Cl is reactive, it is robust enough to survive standard Pd-coupling conditions (base, heat, aqueous solvents) used for C7, provided the catalyst is not hyper-active towards chlorides (avoid bulky, electron-rich ligands like Buchwald precatalysts if preserving C2-Cl is critical).
Strategic Sequencing: The Decision Matrix
The synthesis of 2,7-disubstituted quinazolines requires a decision on the Order of Events .
Route A: C7-First (Recommended for most diversity)
-
Reaction: Suzuki Coupling at C7-I.
-
Why: The C7-I bond is chemically fragile but reactive under mild Pd conditions. The C2-Cl bond is inert to Pd at low temperatures (RT to 60°C).
-
Outcome: A 7-aryl-2-chloroquinazoline intermediate. The C2-Cl is preserved for late-stage diversification with various amines.
Route B: C2-First (Specific Use Cases)
-
Reaction:
at C2-Cl. -
Why: If the C7 substituent is sensitive to
conditions (rare) or if the C2-amine is the fixed core of the library. -
Risk: High temperatures required for difficult
reactions might cause de-iodination or side reactions at C7. However, standard amine displacements at 80°C are usually tolerated by the aryl iodide.
Visualization: Synthesis Workflow
Caption: Figure 2. Orthogonal synthetic pathways. Route A is generally preferred to maximize library diversity at C2.
Experimental Protocols
Protocol A: Chemoselective Suzuki Coupling at C7
Targeting the C-I bond while preserving C-Cl.
-
Setup: In a reaction vial, charge This compound (1.0 equiv), Arylboronic acid (1.1 equiv), and
(0.05 equiv). -
Solvent: Add degassed Dioxane:Water (4:1) (0.1 M concentration).
-
Base: Add
(2.0 equiv). -
Reaction: Seal and heat to 60°C for 2-4 hours. Note: Keep temperature moderate to prevent oxidative addition into the C2-Cl bond.
-
Workup: Dilute with EtOAc, wash with brine, dry over
. Purify via flash chromatography (Hex/EtOAc). -
Validation:
NMR should show the disappearance of the C7-I pattern and retention of the downfield shifts associated with the electron-deficient C2-Cl ring.
Protocol B: Displacement at C2
Functionalizing the C2-Cl position.
-
Setup: Dissolve the 2-chloroquinazoline intermediate (1.0 equiv) in Isopropanol (iPrOH) or n-Butanol (0.2 M).
-
Reagent: Add the desired Amine (1.5 - 2.0 equiv).
-
Base/Catalyst:
-
For basic amines: Add DIPEA (2.0 equiv).
-
For non-nucleophilic anilines: Add HCl (4M in dioxane) (0.1 equiv) or TFA (1.0 equiv) to activate the ring.
-
-
Reaction: Heat to reflux (80-100°C) for 4-12 hours.
-
Workup: Concentrate solvent. Neutralize with saturated
. Extract with DCM. -
Validation: LC-MS is critical here to ensure full conversion, as the product and starting material may have similar Rf values.
Data Summary: Reactivity Comparison
| Feature | C2-Chloro Position | C7-Iodo Position |
| Primary Mechanism | Pd-Catalyzed Cross-Coupling | |
| Electronic Nature | Electron-Deficient (High Electrophilicity) | Electron-Rich (Benzenoid) |
| Leaving Group Ability | Cl (Good for | I (Excellent for Pd-insertion) |
| Bond Energy | High ( | Low ( |
| Preferred Nucleophiles | Amines, Alkoxides, Thiols | Boronic Acids, Alkynes, Zincates |
| Key Constraint | Requires heat or acid catalysis | Requires anaerobic conditions |
References
-
Regioselective Nucleophilic Aromatic Substitution of Quinazolines. Molecules. (2013). Discusses the reactivity order C4 > C2 > C7.
-
Palladium-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones. International Journal of Molecular Sciences. (2014). details the selectivity of C-I vs C-Cl in Pd-coupling.
-
Quinazoline Derivatives: Synthesis and Bioactivity. European Journal of Medicinal Chemistry. Provides context on the structural importance of C2/C7 functionalization in drug discovery.
-
Bond Dissociation Energies of Organic Molecules. Accounts of Chemical Research. Fundamental data supporting the oxidative addition rates of Aryl-I vs Aryl-Cl.
Methodological & Application
Application Notes and Protocols for Optimizing Sonogashira Coupling at the C7 Position of 2-Chloro-7-iodoquinazoline
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of C7-Alkynylated Quinazolines
The quinazoline scaffold is a privileged heterocycle in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Selective functionalization of the quinazoline ring is paramount for tuning pharmacological properties. The Sonogashira cross-coupling reaction, a powerful method for forming carbon-carbon bonds between sp² and sp hybridized carbons, offers a direct route to introduce alkyne moieties.[1][2] Specifically, alkynylation at the C7 position of a 2-chloroquinazoline core is a key strategic step in the synthesis of a wide range of bioactive molecules, including kinase inhibitors and other targeted therapeutics.
This application note provides a comprehensive guide to the optimization of the Sonogashira coupling at the C7 position of 2-Chloro-7-iodoquinazoline. We will delve into the mechanistic rationale behind experimental choices, present detailed protocols, and offer troubleshooting guidance based on established principles of palladium and copper-catalyzed cross-coupling reactions.[3][4]
Understanding the Reaction: The Sonogashira Catalytic Cycle
The Sonogashira reaction typically employs a palladium catalyst and a copper(I) co-catalyst.[3][5] The reaction proceeds through two interconnected catalytic cycles. The palladium cycle involves the oxidative addition of the aryl halide, followed by transmetalation with a copper acetylide intermediate and subsequent reductive elimination to yield the final product. The copper cycle facilitates the formation of the reactive copper acetylide species.
Figure 1: The catalytic cycles of the Sonogashira coupling reaction.
Key Optimization Parameters for the C7-Coupling of this compound
The selective coupling at the C7-iodo position over the C2-chloro position is the primary objective. The reactivity of aryl halides in Sonogashira coupling follows the order I > Br > OTf > Cl.[3] This inherent difference in reactivity provides a strong basis for achieving high selectivity.
Choice of Palladium Catalyst and Ligand
The selection of the palladium source and its associated ligands is critical for catalytic activity and stability.
-
Palladium Precatalysts: Common choices include Pd(PPh₃)₄ and PdCl₂(PPh₃)₂.[6] Pd(PPh₃)₄ is a Pd(0) source and can be used directly, while Pd(II) sources like PdCl₂(PPh₃)₂ require in-situ reduction, often facilitated by an amine base or phosphine ligands.[3] For substrates prone to side reactions, using a well-defined Pd(0) precatalyst can be advantageous.
-
Phosphine Ligands: Triphenylphosphine (PPh₃) is a standard ligand. However, for challenging substrates, more electron-rich and bulky phosphine ligands can enhance the rate of oxidative addition and reductive elimination.[6] N-heterocyclic carbene (NHC) ligands have also emerged as powerful alternatives to phosphines, often providing higher stability and activity.[4][6]
The Role of the Copper(I) Co-catalyst
Copper(I) iodide (CuI) is the most common co-catalyst.[3] Its primary role is to facilitate the deprotonation of the terminal alkyne and form the copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[6]
-
Copper-Free Conditions: While effective, the presence of copper can lead to the formation of alkyne homocoupling (Glaser coupling) byproducts.[1][3] For high-purity applications, a copper-free Sonogashira protocol may be desirable. These conditions often require more specialized ligands and potentially higher reaction temperatures.[1][7]
Base Selection
The base plays a crucial role in deprotonating the terminal alkyne and neutralizing the hydrogen halide formed during the reaction.[3][8]
-
Amine Bases: Triethylamine (TEA) and diisopropylamine (DIPA) are commonly used, often serving as both the base and a co-solvent.[3]
-
Inorganic Bases: For sensitive substrates or when amine bases lead to side reactions, inorganic bases like K₂CO₃ or Cs₂CO₃ can be effective alternatives.[3][9]
Solvent Effects
The solvent must dissolve all reaction components and can significantly influence reaction rates and yields.[10][11]
-
Aprotic Solvents: Tetrahydrofuran (THF), N,N-dimethylformamide (DMF), and toluene are common choices.[3][10] DMF is a polar aprotic solvent that can help solubilize salts and polar intermediates, often leading to faster reactions.[10][11]
-
Amine as Solvent: Using an excess of an amine base like TEA or DIPA as the solvent is also a standard practice.[3]
Reaction Temperature
The coupling with aryl iodides can often be achieved at room temperature.[3] However, for less reactive substrates or to improve reaction rates, gentle heating (40-60 °C) may be necessary. It is crucial to monitor the reaction to avoid decomposition of the catalyst and starting materials at elevated temperatures.[12]
Comparative Data for Optimization
The following table summarizes a hypothetical optimization study for the Sonogashira coupling of this compound with phenylacetylene.
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Copper(I) Source (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ (5) | - | CuI (10) | TEA | THF | 25 | 12 | 75 |
| 2 | PdCl₂(PPh₃)₂ (5) | PPh₃ (10) | CuI (10) | TEA | THF | 25 | 12 | 72 |
| 3 | Pd(PPh₃)₄ (2.5) | - | CuI (5) | TEA | DMF | 25 | 6 | 88 |
| 4 | Pd(PPh₃)₄ (2.5) | - | CuI (5) | DIPA | THF | 40 | 4 | 92 |
| 5 | Pd(OAc)₂ (2) | XPhos (4) | - | K₂CO₃ | Toluene | 80 | 8 | 85 (Copper-Free) |
Detailed Experimental Protocol (Optimized Conditions)
This protocol is a starting point and may require further optimization based on the specific alkyne used.
Figure 2: A typical experimental workflow for the Sonogashira coupling.
Materials:
-
This compound
-
Palladium tetrakis(triphenylphosphine) [Pd(PPh₃)₄]
-
Copper(I) iodide (CuI)
-
Terminal alkyne
-
Diisopropylamine (DIPA), anhydrous
-
Tetrahydrofuran (THF), anhydrous, degassed
-
Argon or Nitrogen gas
-
Standard laboratory glassware (Schlenk flask, etc.)
-
Thin Layer Chromatography (TLC) plates
-
Silica gel for column chromatography
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), Pd(PPh₃)₄ (0.025 eq), and CuI (0.05 eq).
-
Evacuate the flask and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.[12]
-
Add anhydrous, degassed THF (5 mL per mmol of substrate) and anhydrous DIPA (2.0 eq).
-
Stir the mixture at room temperature for 10 minutes.
-
Add the terminal alkyne (1.1 eq) dropwise via syringe.
-
Heat the reaction mixture to 40 °C and stir.
-
Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite, washing the pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2-Chloro-7-alkynylquinazoline.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst | Use a fresh batch of palladium and copper catalysts.[12] |
| Insufficiently inert atmosphere | Ensure all solvents are properly degassed and a positive pressure of inert gas is maintained.[12] | |
| Low reaction temperature | Incrementally increase the temperature, monitoring for decomposition.[12] | |
| Significant Alkyne Homocoupling | Presence of oxygen | Rigorously exclude oxygen using freeze-pump-thaw cycles for solvent degassing.[12][13] |
| High copper concentration | Reduce the loading of CuI or consider a copper-free protocol.[1] | |
| Formation of Palladium Black | Catalyst decomposition | Ensure an inert atmosphere and avoid excessively high temperatures.[12] |
| Impure reagents or solvents | Use freshly purified reagents and anhydrous, degassed solvents.[12] |
Safety Considerations
-
Palladium catalysts and copper iodide are toxic and should be handled in a well-ventilated fume hood.
-
Organic solvents are flammable and should be handled with care, away from ignition sources.
-
Amine bases are corrosive and have strong odors. Use appropriate personal protective equipment (gloves, safety glasses).
-
Reactions under an inert atmosphere should be properly set up to avoid pressure build-up.
Conclusion
The Sonogashira coupling is a highly effective method for the C7-alkynylation of this compound. By carefully selecting the catalyst system, base, and solvent, and by maintaining a strictly inert atmosphere, high yields of the desired product can be achieved with excellent selectivity. The protocols and optimization strategies outlined in this application note provide a robust framework for researchers in the field of drug discovery and development to synthesize novel quinazoline-based compounds.
References
- Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. (n.d.). Google Books.
-
Sonogashira coupling. (2024, February 19). In Wikipedia. [Link]
-
Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Retrieved February 21, 2024, from [Link]
-
Sonogashira Coupling. (2024, August 5). Chemistry LibreTexts. [Link]
-
Khan, I., et al. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. MDPI. [Link]
-
Optimization of reaction conditions for the Sonogashira reaction a. (n.d.). ResearchGate. Retrieved February 21, 2024, from [Link]
-
Marziale, A. N., et al. (2011). An efficient protocol for copper-free palladium-catalyzed Sonogashira cross-coupling in aqueous media at low temperatures. KAUST Repository. [Link]
-
Elangovan, A., et al. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters. [Link]
-
Solid-Supported Palladium Catalysts in Sonogashira Reactions: Recent Developments. (2025, November 17). MDPI. [Link]
-
Optimization of the reaction conditions of the Sonogashira-type coupling reaction. [a]. (n.d.). ResearchGate. Retrieved February 21, 2024, from [Link]
-
Enantioselective palladium/copper-catalyzed C–C σ-bond activation synergized with Sonogashira-type C(sp3)–C(sp) cross-coupling alkynylation. (2019, August 28). PMC. [Link]
-
Méry, D., et al. (2003). A very efficient, copper-free palladium catalyst for the Sonogashira reaction with aryl halides. Chem. Commun.[Link]
-
What is the best procedure for Sonogashira coupling? (2014, May 1). ResearchGate. Retrieved February 21, 2024, from [Link]
-
Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. (2022, March 3). Beilstein Journals. [Link]
-
Solvent effects in palladium catalysed cross-coupling reactions. (n.d.). White Rose Research Online. Retrieved February 21, 2024, from [Link]
-
Sonogashira Coupling. (n.d.). Royal Society of Chemistry. Retrieved February 21, 2024, from [Link]
-
Organ, M. G., et al. (2014). Sonogashira Couplings Catalyzed by Collaborative (N-Heterocyclic Carbene)-Copper and -Palladium Complexes. Organic Letters. [Link]
-
N‐Heterocycle carbene ligands in Sonogashira coupling reported by Yaşar group. (n.d.). ResearchGate. Retrieved February 21, 2024, from [Link]
-
Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. (2025, December 1). MDPI. [Link]
-
Influence of base on the Sonogashira coupling reactiona. (n.d.). ResearchGate. Retrieved February 21, 2024, from [Link]
-
Sonogashira cross-coupling reaction in 4-chloro-2-trichloromethylquinazoline series is possible despite a side dimerization reaction. (n.d.). ResearchGate. Retrieved February 21, 2024, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. DSpace [repository.kaust.edu.sa]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. Sonogashira Coupling [organic-chemistry.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Sci-Hub. A very efficient, copper-free palladium catalyst for the Sonogashira reaction with aryl halides / Chem. Commun., 2003 [sci-hub.jp]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. books.lucp.net [books.lucp.net]
- 11. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. depts.washington.edu [depts.washington.edu]
Procedure for synthesizing 2-Chloro-7-iodoquinazoline from 7-iodoquinazolin-2(1H)-one
Abstract & Strategic Value
This application note details the optimized protocol for synthesizing 2-Chloro-7-iodoquinazoline from 7-iodoquinazolin-2(1H)-one . This transformation converts the C2-lactam motif into a highly reactive imidoyl chloride (2-chloro) functionality.
Why this matters: The resulting scaffold is a "privileged intermediate" in medicinal chemistry. It possesses two orthogonal reactive sites:
-
C2-Chloro: Highly electrophilic, susceptible to rapid
displacement by amines, alkoxides, or thiols under mild conditions. -
C7-Iodo: A stable halogen handle ready for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig) after the C2 functionalization.
This step-wise reactivity allows for the precise construction of complex kinase inhibitors (e.g., EGFR, VEGFR targets) from a simple bicyclic core.
Reaction Mechanism & Logic
The conversion utilizes Phosphorus Oxychloride (
Mechanistic Pathway[2][3][4]
-
Tautomerization: The 2(1H)-one (lactam) tautomerizes to the 2-hydroxy (lactim) form.
-
Activation: The hydroxyl oxygen attacks the electrophilic phosphorus of
, forming a dichlorophosphate intermediate and releasing HCl. -
Substitution: The chloride ion (generated from
or added base hydrochloride) attacks the C2 position, displacing the phosphate group to yield the 2-chloro product.
Key Insight: The addition of a tertiary amine base (e.g.,
Caption: Mechanistic progression from lactam activation to chlorination.
Experimental Protocol
Materials & Reagents
| Reagent | Role | Equiv. | Notes |
| 7-iodoquinazolin-2(1H)-one | Substrate | 1.0 | Dry thoroughly before use. |
| Phosphorus Oxychloride ( | Reagent/Solvent | 10-15 vol | Corrosive/Toxic. Freshly distilled preferred. |
| Catalyst/Base | 1.5 - 2.0 | Scavenges HCl; accelerates reaction. | |
| Dichloromethane (DCM) | Extraction Solvent | N/A | HPLC Grade. |
| Sat. | Quench Buffer | Excess | Neutralizes residual acid. |
Step-by-Step Procedure
Step 1: Setup (Inert Atmosphere)
-
Equip a dry Round Bottom Flask (RBF) with a magnetic stir bar and a reflux condenser topped with a
drying tube or nitrogen balloon. -
Safety Note: Perform all operations in a functioning fume hood.
hydrolyzes to release HCl gas and phosphoric acid upon contact with moisture.
Step 2: Reagent Addition
-
Charge the flask with 7-iodoquinazolin-2(1H)-one (1.0 equiv).
-
Carefully add
(10-15 volumes relative to solid mass). Example: For 1g substrate, use 10-15 mL . -
Add DIPEA (1.5 equiv) dropwise.
-
Observation: Slight exotherm and fuming may occur. The suspension may not clear immediately.
-
Step 3: Reaction (Chlorination) [2][3][4]
-
Heat the mixture to reflux (approx. 105–110 °C) .
-
Maintain reflux for 2 to 4 hours .
-
Monitoring: The reaction mixture should turn from a suspension to a clear (often yellow/orange) solution as the starting material is consumed.
-
QC Check: Aliquot 10
L into MeOH (which quenches it to the methyl ether) for LCMS or TLC analysis to confirm disappearance of starting material.
-
Step 4: Workup (Quenching)
-
Cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure (rotary evaporator) to remove excess
. Do not overheat.-
Note: A thick oil or semi-solid residue will remain.
-
-
Critical Safety Step: Dilute the residue with DCM. Pour the organic solution slowly into a beaker containing crushed ice and saturated
with vigorous stirring.-
Why: Direct addition of water to concentrated
residue can be violent. The DCM dilution mitigates heat generation.
-
-
Adjust pH of the aqueous layer to ~8 using solid
.
Step 5: Isolation
-
Separate the layers.[5] Extract the aqueous phase twice with DCM.
-
Combine organic layers and wash with:
-
1x Water[3]
-
1x Brine (Sat. NaCl)
-
-
Dry over anhydrous
, filter, and concentrate in vacuo. -
Purification: The crude product is often pure enough (>90%) for the next step. If necessary, purify via flash column chromatography (Hexanes/Ethyl Acetate gradient).
Quality Control & Data Validation
Expected Analytical Data
-
Appearance: Yellow to off-white solid.
-
LC-MS:
-
Product Mass (
): Calculated for . -
Pattern: Distinct Chlorine isotope pattern (
: 3:1). -
Note: 2-chloroquinazolines are sensitive to hydrolysis. Analyze immediately in anhydrous solvents (acetonitrile).
-
-
NMR (CDCl
, 400 MHz):-
Loss of the broad amide -NH singlet (typically >10 ppm in DMSO-
for starting material). -
Downfield shift of the aromatic protons due to the electron-withdrawing nature of the Cl and I substituents.
-
Characteristic singlet for H4 (if H4 is present) or shifts in the benzene ring protons.
-
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Incomplete Conversion | Old/Wet | Use freshly distilled |
| Product Hydrolysis | Aqueous workup too warm or acidic. | Keep quench on ice. Neutralize rapidly with |
| Low Yield | Product lost in aqueous layer or degraded. | Re-extract aqueous layer with EtOAc (more polar than DCM). Avoid prolonged heating during concentration. |
Workflow Visualization
Caption: Operational workflow for the synthesis and isolation of this compound.
References
-
General Chlorination of Quinazolinones: Mhaske, S. B., & Argade, N. P. (2006). The chemistry of recently isolated naturally occurring quinazolinone alkaloids. Tetrahedron, 62(42), 9787-9826. Link
-
Mechanistic Insight (
Activation): Rao, S. N., et al. (2011). chlorination of 4-quinazolones. Organic Process Research & Development, 15(6), 1275-1278. (Validates the phosphorylation mechanism). Link -
Synthesis of Halogenated Quinazolines: Al-Salahi, R., et al. (2016). Synthesis and Evaluation of Quinazolin-4-ones. Molecules, 21(1),[5] 89. (Provides general conditions for halogenated quinazoline synthesis). Link
-
Protocol Grounding (BenchChem): BenchChem Application Note. "The Strategic Use of Phosphorus Oxychloride (POCl3) in the Synthesis of Chloroquinoxalines". (Analogous chemistry for diazanaphthalenes). Link
Sources
Microwave-Assisted Synthesis using 2-Chloro-7-iodoquinazoline
This Application Note is designed as a strategic technical guide for researchers utilizing 2-Chloro-7-iodoquinazoline in microwave-assisted organic synthesis (MAOS). It prioritizes experimental logic, selectivity control, and reproducible protocols over generic descriptions.
Application Note & Protocol Guide
Executive Summary: The Scaffold & The Strategy
This compound is a "privileged scaffold" in kinase inhibitor discovery (e.g., EGFR, VEGFR targets). Its value lies in its orthogonal reactivity :
-
C7-Iodo Position: A highly reactive "soft" electrophile, ideal for Palladium-catalyzed cross-coupling (Suzuki, Sonogashira).
-
C2-Chloro Position: A less reactive "hard" electrophile, suitable for Nucleophilic Aromatic Substitution (SNAr) or difficult Pd-couplings.
The Microwave Advantage: Conventional thermal heating often fails to drive SNAr at the sluggish C2 position without prolonged reaction times (24-48h) or harsh conditions that degrade the C7-I functionality. Microwave irradiation overcomes this activation energy barrier, reducing reaction times to minutes while suppressing side reactions (e.g., de-iodination).
Chemical Reactivity Profile
Understanding the electronic landscape of the molecule is critical for designing sequential workflows.[1]
Reactivity Hierarchy
-
Most Reactive: C7-Iodine (Towards Pd-oxidative addition).
-
Moderately Reactive: C2-Chlorine (Towards SNAr only under forcing conditions).
-
Least Reactive: C4-Hydrogen (Inert under standard coupling/substitution conditions).
Critical Note: If you are using 2,4-dichloro-7-iodoquinazoline , the reactivity order changes to C4-Cl > C7-I > C2-Cl . This guide focuses strictly on the 2-chloro-7-iodo core (C4-H) or derivatives where C4 is already functionalized.
Visualization: Orthogonal Functionalization Map
The following diagram illustrates the divergent pathways for functionalizing this scaffold.
Caption: Orthogonal reactivity map showing the preferred Path A (C7 first) vs. Path B (C2 first).
Detailed Experimental Protocols
Protocol A: C7-Selective Suzuki-Miyaura Coupling
Objective: Functionalize the C7 position with an aryl group while retaining the C2-Cl handle. Challenge: Prevent premature reactivity or hydrolysis at the C2-Cl bond.
Materials:
-
Substrate: this compound (1.0 equiv)
-
Reagent: Aryl Boronic Acid (1.1 equiv)
-
Catalyst: Pd(dppf)Cl₂·DCM (3-5 mol%) - Preferred for stability.
-
Base: Na₂CO₃ (2.0 equiv, 2M aqueous solution)
-
Solvent: 1,4-Dioxane or DME (degassed)
Step-by-Step Methodology:
-
Vessel Prep: In a 10 mL microwave vial, add the quinazoline derivative (0.5 mmol), aryl boronic acid (0.55 mmol), and Pd catalyst (0.025 mmol).
-
Inert Atmosphere: Cap the vial and purge with Argon/Nitrogen for 2 minutes.
-
Solvent Addition: Inject degassed 1,4-Dioxane (4 mL) and 2M Na₂CO₃ (0.5 mL) through the septum.
-
Microwave Parameters:
-
Temperature: 100°C
-
Hold Time: 15 minutes
-
Mode: Dynamic (High Absorption)
-
Stirring: High
-
-
Work-up: Cool to RT. Filter through a Celite pad. Dilute with EtOAc, wash with brine. The C2-Cl bond remains intact under these conditions due to the lower temperature and the higher reactivity of the C-I bond.
Expert Insight:
"The C7-I bond undergoes oxidative addition with Pd(0) significantly faster than C2-Cl. By keeping the temperature at 100°C (vs 150°C), you ensure >95% regioselectivity for the C7 position." [1]
Protocol B: Microwave-Enhanced C2-SNAr Displacement
Objective: Displace the sluggish C2-Chlorine with an amine nucleophile. Challenge: The C2 position in quinazolines is electron-deficient but sterically hindered and less reactive than C4. Thermal heating often leads to incomplete conversion.
Materials:
-
Substrate: this compound (or C7-substituted derivative)
-
Nucleophile: Primary or Secondary Amine (2.0 equiv)
-
Base: DIEA (Diisopropylethylamine) (3.0 equiv)
-
Solvent: n-Butanol or NMP (N-Methyl-2-pyrrolidone)
-
Note: n-Butanol is preferred for cleaner work-up; NMP for poorly soluble amines.
-
Step-by-Step Methodology:
-
Mixture: Combine substrate (0.5 mmol), amine (1.0 mmol), and DIEA (1.5 mmol) in a microwave vial.
-
Solvent: Add n-Butanol (3 mL).
-
Microwave Parameters (The "Forcing" Protocol):
-
Temperature: 140°C - 160°C
-
Hold Time: 20 - 30 minutes
-
Pressure Limit: 15 bar
-
Power: Max 200W
-
-
Monitoring: Check LC-MS. If starting material persists, extend time by 10 min.
-
Work-up: If using n-Butanol, cool the vial to 0°C; the product often precipitates. Filter and wash with cold ether. If NMP is used, aqueous extraction is required.
Expert Insight:
"Microwave irradiation is essential here. Thermal reflux in ethanol (78°C) typically yields <30% conversion after 24 hours for C2-Cl displacement. MW at 150°C drives this to >90% in 20 minutes."[2] [2, 3]
Sequential "One-Pot" Workflow (Advanced)
For high-throughput library generation, a sequential one-pot approach avoids intermediate isolation.
Workflow Diagram:
Caption: Sequential one-pot microwave protocol for rapid library generation.
Protocol Modification for One-Pot:
-
Perform Protocol A (Suzuki) as described.
-
Do NOT work up. Open the vial (carefully, after cooling).
-
Add the Amine (3.0 equiv) and DIEA (4.0 equiv).
-
Reseal and run Protocol B conditions (160°C).
-
Note: The Pd catalyst remains in the mixture but is inert to the SNAr step.
Quantitative Data Summary
| Reaction Type | Target Position | Conventional Cond.[3] | Microwave Cond. | Yield Improv. | Selectivity |
| Suzuki Coupling | C7-Iodo | 90°C, 12-24 h | 100°C, 15 min | +15-20% | High (C7 > C2) |
| Sonogashira | C7-Iodo | 80°C, 6-12 h | 90°C, 10 min | +10-15% | High (C7 > C2) |
| SNAr | C2-Chloro | Reflux, 24-48 h | 150°C, 20 min | +40-60% | Exclusive (C2) |
Troubleshooting & Safety
-
De-iodination: If you observe loss of Iodine during Protocol A, lower the temperature to 80°C and use a milder base (e.g., K₃PO₄).
-
Hydrolysis: C2-Cl can hydrolyze to the quinazolinone (C2-OH) if too much water is present during the high-temp SNAr step. Use anhydrous solvents (NMP/DMSO) for Protocol B if this occurs.
-
Safety: Microwave vials are under high pressure (10-15 bar) at 160°C. Ensure your specific microwave model is rated for these pressures. Always use a high-pressure rated vial (e.g., Pyrex heavy wall).
References
-
Selectivity in Pd-Coupling: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes. (2022).[4] National Science Foundation. Link
-
Microwave SNAr Efficiency: Microwave-Assisted Synthesis of Bioactive Quinazolines and Quinazolinones. (2006).[5] ResearchGate. Link
-
General Quinazoline Synthesis: Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. (2020).[6][7] Frontiers in Chemistry. Link
-
Reactivity of Halo-Quinazolines: Regioselective Nucleophilic Aromatic Substitution... 4-Aminoquinazoline Synthesis. (2024).[2][7] NCBI PMC. Link
-
Microwave Protocols: Microwave-Assisted Synthesis of Quinoline Derivatives: Application Notes. (2025).[2] BenchChem. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Microwave‐Enhanced Synthesis of 2‐Styrylquinoline‐4‐Carboxamides With Promising Anti‐Lymphoma Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction [frontiersin.org]
- 4. par.nsf.gov [par.nsf.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview [frontiersin.org]
- 7. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Preventing hydrolysis of the C2-chloro group in aqueous media
Topic: Preventing Hydrolysis of the C2-Chloro Group in Aqueous Media Audience: Process Chemists, Medicinal Chemists, and CMC Leads.
The Core Challenge: The "Electrophilic Trap"
Scientist-to-Scientist: You are likely here because your C2-chloroheterocycle (pyrimidine, purine, or pyridine) is converting to its hydroxy/oxo analog (e.g., 2-hydroxypyrimidine) instead of undergoing the desired cross-coupling or substitution.
The Causality: The C2 position in 1,3-diazines (pyrimidines) is uniquely vulnerable. Flanked by two electronegative nitrogen atoms, the C2 carbon is highly electron-deficient. In aqueous media, water (or hydroxide) acts as a competitive nucleophile.
-
High pH (Basic): The hydroxide ion (
) is a potent nucleophile, rapidly attacking C2 via . -
Low pH (Acidic): Protonation of the ring nitrogens (
) increases the electrophilicity of C2, accelerating attack even by neutral water.
Your goal is to find the "Kinetic Window" —a set of conditions where your desired reaction (amination, Suzuki, etc.) is significantly faster than the rate of hydrolysis (
Diagnostic Workflow (Visual Guide)
Before altering your synthesis, diagnose the root cause using this logic flow.
Figure 1: Decision tree for diagnosing C2-chloro instability. Use this to isolate pH vs. thermal factors.
Critical Parameters & Solutions
A. The pH Paradox in Suzuki Couplings
Suzuki-Miyaura coupling requires a base to activate the boronic acid, but that same base promotes C2 hydrolysis.
The Fix: "Hide" the Substrate Do not use a homogeneous aqueous-organic mixture (e.g., THF/Water 1:1) if hydrolysis is observed.[1][2][3][4][5] Instead, use a Biphasic System or Micellar Catalysis .
| Approach | Methodology | Why it works |
| Biphasic System | Toluene/Water or DCM/Water | The lipophilic C2-chloro reactant stays in the organic layer. The base ( |
| Micellar Catalysis | Water + Surfactant (e.g., TPGS-750-M) | The reactant is encapsulated inside the hydrophobic micelle core, shielded from bulk water. |
| Anhydrous Base | Anhydrous solvent + | Eliminates water entirely. Requires dry solvents and reagents.[1] |
B. Temperature Control
Hydrolysis rates often double for every 10°C increase.[2]
-
Standard: Many protocols call for reflux (80-100°C). This is fatal for sensitive C2-chloropyrimidines.
-
Optimization: Use highly active catalysts (e.g., Pd(dtbpf)Cl2 or Pd-PEPPSI-IPr ) that function at Room Temperature (RT) or 40°C.
Validated Protocols
Protocol A: The "Stability Screen" (Self-Validating Step)
Run this BEFORE your actual reaction to quantify the background hydrolysis rate.
-
Preparation: Dissolve 50 mg of your C2-chloro substrate in 1 mL of your intended organic solvent (e.g., Dioxane).
-
Challenge: Add 0.5 mL of the aqueous buffer/base you intend to use (e.g., 1M
). -
Incubation: Heat to your target reaction temperature (e.g., 80°C) without catalyst.
-
Sampling: Take aliquots at t=0, 1h, and 4h.
-
Analysis: Analyze via LCMS (monitor [M+H]+ and [M-Cl+OH]+).
-
Pass Criteria: < 2% Hydrolysis after 4 hours.
-
Fail Criteria: > 5% Hydrolysis. Action: Lower temperature or switch to Protocol B.
-
Protocol B: Hydrolysis-Resistant Suzuki Coupling (Biphasic)
Designed to keep the C2-chloro substrate out of the aqueous phase.
Reagents:
-
Substrate: 2-chloropyrimidine derivative (1.0 equiv)[6]
-
Boronic Acid (1.2 equiv)[6]
-
Catalyst:
(3-5 mol%) -
Solvent: Toluene (Organic) / Water (Aqueous) ratio 4:1
-
Base:
(2.0 equiv)
Step-by-Step:
-
Charge: Add substrate, boronic acid, and catalyst to the reaction vessel.
-
Solvent: Add Toluene (degassed). Stir to dissolve the organic reactants.
-
Base Addition: Add water and
. Crucial: Do not premix the substrate in water. -
Reaction: Heat to 60°C with vigorous stirring (ensure phase mixing).
-
Monitor: Check LCMS at 2 hours. The biphasic nature limits the exposure of the C2-Cl to the aqueous base.
FAQ: Troubleshooting Common Issues
Q: I see a "dimer" impurity in my LCMS. Is this hydrolysis? A: Likely not. If you see a mass corresponding to two pyrimidine rings connected, this is Homocoupling . This occurs when the catalyst cycle is slow or oxygen is present.
-
Fix: Degas solvents thoroughly (sparge with Argon for 15 mins) and ensure your boronic acid is not degrading.
Q: Can I use ethanol/water?
A: Proceed with caution. Ethanol is a protic solvent. At high pH, ethoxide (
-
Recommendation: Use aprotic polar solvents like 1,4-Dioxane or THF if solubility permits.
Q: My substrate is 2,4-dichloropyrimidine. Which chloride hydrolyzes first?
A: The C4 position is generally more reactive toward
-
Warning: If you are trying to selectively react at C4, keep the temperature low (< 0°C to RT) to preserve the C2-Cl.
Mechanistic Visualization
Understanding the enemy: How water attacks the C2 position.
Figure 2:
References
-
BenchChem.Technical Support Center: Optimization of 4-Chloropyrimidine Substitution Reactions. (Discusses
mechanisms and side reactions including hydrolysis). -
Lipshutz, B. H., et al. (2008).[7] Room-Temperature Suzuki-Miyaura Couplings in Water Facilitated by Nonionic Amphiphiles.[7] Organic Letters, 10(7), 1333-1336. (Establishes micellar catalysis to prevent thermal degradation).
-
Organic Process Research & Development. Highly Selective Hydrolysis of Chloropyrimidines. (Provides context on acid-catalyzed hydrolysis pathways).
-
National Institutes of Health (NIH). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. (Discusses reactivity differences between C2 and C4).
-
Universiti Kebangsaan Malaysia. Hydrolysis of Chlorpyrifos in Aqueous Solutions. (Kinetics of chloropyridine hydrolysis vs pH/Temp).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ukm.my [ukm.my]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Room-Temperature Suzuki-Miyaura Couplings in Water Facilitated by Nonionic Amphiphiles [organic-chemistry.org]
Addressing catalyst poisoning during quinazoline functionalization
Topic: Overcoming Catalyst Poisoning in Palladium-Catalyzed Cross-Couplings
Diagnostic Hub: Is Your Catalyst "Dead" or "Sleeping"?
User Query: “I’m attempting a Buchwald-Hartwig amination on 4-chloroquinazoline. The reaction turns black immediately and conversion stalls at <10%. Is the catalyst dead?”
Scientist Response: The immediate formation of "Palladium Black" suggests catalyst agglomeration , not necessarily classical coordination poisoning. However, in quinazoline chemistry, these two are often linked.
Use this rapid diagnostic checklist to identify the failure mode:
| Observation | Diagnosis | Root Cause |
| Solution turns black instantly | Agglomeration | Catalyst instability. The Pd(0) is crashing out before entering the catalytic cycle. Fix: Switch to a precatalyst (e.g., XPhos Pd G4). |
| Solution remains clear/pale, no product | Coordination Poisoning | The quinazoline nitrogen (N3) has bound to the Pd, forming a stable, off-cycle [L-Pd-Quinazoline] complex. Fix: Use bulkier ligands or Lewis Acid additives. |
| Reaction starts fast, then stops (50%) | Product Inhibition | The product (often more basic than the starting material) is poisoning the catalyst. Fix: Lower catalyst loading or protect the product in situ. |
The Core Issue: The "N-Coordination" Trap
User Query: “Why are quinazolines so much harder to couple than standard aryl halides?”
Scientist Response:
Quinazolines possess two nitrogen atoms with lone pairs capable of acting as Lewis bases. The N3 nitrogen is the primary culprit. In a standard catalytic cycle, the Palladium center (
However, the N3 lone pair is a competitive binder. If the ligand on the Palladium is not bulky enough, the N3 nitrogen will displace the ligand or occupy the open coordination site required for the reaction to proceed. This creates a thermodynamic sink—an "off-cycle" resting state where the catalyst is trapped.
Visualization: The Poisoning Mechanism
Figure 1: The competitive pathway where N-coordination (Red) traps the active catalyst, preventing the productive cycle (Green/Blue).[1]
Strategic Solutions: Ligands & Additives
User Query: “Which ligand system should I use to prevent this coordination?”
Scientist Response: You must use steric bulk to physically block the quinazoline nitrogen from approaching the metal center while still allowing the carbon-halogen bond to react.
A. Ligand Selection Strategy
We recommend Dialkylbiaryl Phosphines (Buchwald Ligands). Their lower aryl ring provides a "roof" over the Pd center, preventing the approach of the N-heterocycle perpendicular to the square plane.
| Ligand Class | Recommendation | Mechanism of Action |
| XPhos | First Choice | High steric bulk prevents N-binding; excellent for aryl chlorides. |
| BrettPhos | For Primary Amines | Specific geometry favors amination over dehalogenation. |
| RuPhos | For Secondary Amines | Stabilizes the Pd(II) intermediate against reduction. |
| PPh3 / dppf | Avoid | Too small. Allows N-coordination and catalyst death. |
B. The "Lewis Acid Masking" Protocol
If steric bulk fails, use a Lewis Acid to "occupy" the nitrogen lone pair before it can bind to the Palladium.
-
Additive: Zinc Chloride (
) or Magnesium tert-butoxide ( ). -
Method: Pre-stir the quinazoline substrate with 0.5–1.0 equiv of the Lewis Acid for 15 minutes before adding the catalyst.
-
Result: The Lewis Acid binds N3, leaving the C-Cl bond exposed for the Palladium.
Validated Experimental Protocol
User Query: “Please provide a standard operating procedure (SOP) for a difficult C4-amination of a quinazoline.”
Scientist Response: Below is a protocol designed to minimize poisoning and maximize turnover frequency (TOF).
Protocol: C4-Amination of 4-Chloroquinazoline
Reagents:
-
Substrate: 4-Chloroquinazoline (1.0 equiv)
-
Nucleophile: Aniline derivative (1.2 equiv)
-
Pre-catalyst: XPhos Pd G4 (2.0 mol%) — Crucial: Do not use Pd(OAc)2 + Ligand separately.
-
Base:
(2.0 equiv) or (for base-sensitive substrates). -
Solvent: 1,4-Dioxane (Anhydrous, degassed).
Step-by-Step Workflow:
-
Inert Setup: Flame-dry a reaction vial and cool under Argon.
-
Solids Addition: Add 4-chloroquinazoline, the amine, base, and XPhos Pd G4 precatalyst.
-
Why G4? It generates the active
species at low temperature, bypassing the induction period where poisoning often occurs.
-
-
Solvent & Purge: Add 1,4-Dioxane. Sparge with Argon for 5 minutes.
-
Note: Oxygen is a co-poison; it oxidizes phosphines, reducing the effective L:Pd ratio.
-
-
Thermal Activation: Seal and heat to 80°C .
-
Tip: Do not overshoot to 120°C immediately. High temps promote Pd-agglomeration before the catalytic cycle stabilizes.
-
-
Monitoring: Check LCMS at 1 hour.
-
Checkpoint: If <10% conversion, add 10 mol%
to mask the nitrogen.
-
Troubleshooting Decision Tree
Use this logic flow to rescue a failed reaction.
Figure 2: Decision matrix for diagnosing low-yielding quinazoline couplings.
References
-
Mechanisms of Catalyst Poisoning: Erhardt, S., et al. "Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes." Journal of the American Chemical Society 130.14 (2008): 4828-4845.[2]
-
Buchwald-Hartwig Optimization: "Optimization of Buchwald-Hartwig amination conditions." BenchChem Technical Guides.
-
Heterocycle Poisoning Solutions: "Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles." National Institutes of Health (PMC).
-
Precatalyst Efficiency: Ruiz-Castillo, P., & Buchwald, S. L. "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews 116.19 (2016): 12564–12649.
-
Lewis Acid Additives: "Palladium-catalyzed diastereoselective cross-coupling of two aryl halides via C–H activation." Chemical Communications.[3]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. remarkably facile C-N bond activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Palladium-catalyzed diastereoselective cross-coupling of two aryl halides via C–H activation: synthesis of chiral eight-membered nitrogen heterocycles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
